Hexa(propane-2-sulfonyl)benzene

Description

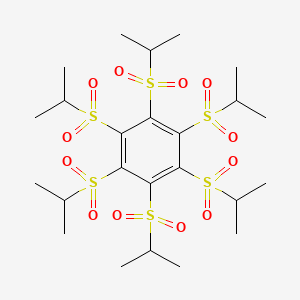

Hexa(propane-2-sulfonyl)benzene is a highly substituted aromatic compound featuring six propane-2-sulfonyl (-SO₂-C₃H₇) groups symmetrically attached to a benzene ring. This structure confers unique physicochemical properties, including high molecular weight (~954 g/mol, calculated) and significant polarity due to the electron-withdrawing sulfonyl groups. Its bulky substituents likely reduce volatility and enhance thermal stability compared to simpler benzene derivatives.

Properties

CAS No. |

213740-57-9 |

|---|---|

Molecular Formula |

C24H42O12S6 |

Molecular Weight |

715.0 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis(propan-2-ylsulfonyl)benzene |

InChI |

InChI=1S/C24H42O12S6/c1-13(2)37(25,26)19-20(38(27,28)14(3)4)22(40(31,32)16(7)8)24(42(35,36)18(11)12)23(41(33,34)17(9)10)21(19)39(29,30)15(5)6/h13-18H,1-12H3 |

InChI Key |

QZZPNFCYKSNNET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent yields. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the formation of the target compound .

Chemical Reactions Analysis

Types of Reactions

Hexa(propane-2-sulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfone groups can be further oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfone groups to sulfides.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Hexa(propane-2-sulfonyl)benzene has a wide range of applications in scientific research:

Biology: The compound’s sulfone groups make it useful in the study of enzyme inhibition and protein interactions.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hexa(propane-2-sulfonyl)benzene involves its interaction with molecular targets through its sulfone groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Comparison :

Physicochemical Properties :

Environmental and Regulatory Impact :

- HCB is a Persistent Organic Pollutant (POP) regulated under the Stockholm Convention due to its bioaccumulation and toxicity .

Other Hexasubstituted Benzenes

Hexafluorobenzene (C₆F₆) :

- Substituents: Six fluorine atoms.

- Properties: High electronegativity, low polarizability, and gas-phase reactivity distinct from sulfonyl derivatives.

Hexamethylbenzene (C₆(CH₃)₆) :

- Substituents: Six methyl groups.

- Properties: Electron-donating groups increase aromatic ring electron density, contrasting with sulfonyl’s electron-withdrawing effects.

Sulfonated Aromatic Compounds

Example : N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfonamide derivatives () :

- Substituents: Sulfonamide and fluorinated propanol groups.

- Molecular Weight: 477.40 g/mol (lower than this compound).

- Applications: Often used in pharmaceuticals due to sulfonamide’s bioactivity.

Research Findings and Implications

- HCB’s Toxicity: Linked to endocrine disruption and carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.